2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene
Description
2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene is a halogenated tetrahydronaphthalene derivative featuring bromine and fluorine substituents at the 2- and 6-positions, respectively. Its partially saturated naphthalene core and electron-withdrawing halogens make it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9H,1,3,5H2 |
InChI Key |
MUXTVDJBKFZMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1Br)C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Bromo-Deamination via Diazotization (Tobias Acid Route)
This method, detailed in CN101870636B, proceeds through four stages:
Stage 1: Bromination of Tobias Acid
Tobias acid + Br₂ → 6-Bromo-2-naphthylamine-8-sulfonic acid
Reaction conditions:
- Solvent: Glacial acetic acid (1100 mL per 0.25 mol substrate)
- Bromine: 2 equivalents, added dropwise at 70–72°C
- Yield: 89% (reflux for 1.5 hr post-addition).
Stage 2: Sulfonic Group Removal
Tin powder (1.2 eq) and 35% HCl hydrolyze the sulfonic acid group under reflux (2 hr), yielding 6-bromo-2-naphthylamine.
Stage 3: Diazotization
The amine is converted to a diazonium salt using NaNO₂ (1.1 eq) in H₂SO₄ at −5°C, followed by thermal decomposition in xylene to produce 2-bromo-6-nitronaphthalene.
Stage 4: Fluorination via Nitro Replacement
2-Bromo-6-nitronaphthalene + KF → 2-Bromo-6-fluoronaphthalene
Conditions:
Direct Fluorination of 6-Bromo-2-aminonaphthalene
Reaction Mechanisms and Regiochemical Control
Electrophilic Aromatic Bromination
Bromine (Br₂) acts as an electrophile in acetic acid, with the tetralin’s electron-rich aromatic ring directing substitution to the para position relative to the existing fluorine. The tetrahydronaphthalene core’s reduced aromaticity compared to naphthalene decreases reaction rates but improves regioselectivity.
Transition State Analysis :
- ΔG‡ : 24.3 kcal/mol (calculated via DFT for tetralin bromination)
- Ortho/Para Ratio : 1:8.7 in tetralin vs. 1:3.2 in naphthalene.
Balz-Schiemann Fluorination
The decomposition of aryl diazonium tetrafluoroborates at elevated temperatures generates aryl fluorides via a radical mechanism:
ArN₂⁺ + BF₄⁻ → ArF + N₂ + BF₃
In the Tobias acid route, this step occurs in xylene at 130°C, with boron trifluoride (BF₃) trapped by the solvent.
Optimization Strategies and Yield Improvements
Solvent Effects on Fluorination
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| DMF | 36.7 | 76 | 6 |
| DMSO | 46.7 | 68 | 4 |
| Acetonitrile | 37.5 | 71 | 5 |
Polar aprotic solvents like DMF stabilize the transition state in nitro-fluorine exchange reactions, though DMSO’s higher polarity causes premature diazonium salt decomposition.
Catalytic Additives in Bromination
Adding FeCl₃ (5 mol%) to CBrCl₃-mediated brominations increases yield from 40% to 58% by facilitating Br radical generation:
Fe³⁺ + CBrCl₃ → Fe²⁺ + •CCl₃ + Br•
Industrial-Scale Considerations
Cost Analysis (Per Kilogram) :
| Method | Raw Material Cost ($) | Energy Cost ($) | Total ($) |
|---|---|---|---|
| Tobias Acid Route | 420 | 180 | 600 |
| Direct Fluorination | 580 | 95 | 675 |
| Radical Bromination | 720 | 210 | 930 |
The Tobias acid method remains most cost-effective despite its multi-step nature, owing to low precursor costs ($12/kg for Tobias acid vs. $210/kg for 6-bromo-2-aminonaphthalene).
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position is highly reactive and undergoes nucleophilic substitution. Common reagents and conditions include:
The bromine’s electrophilic nature facilitates these reactions, while the fluorine atom’s electron-withdrawing effect stabilizes the aromatic system. For example, in a patented process, 6-bromo-2-naphthylamine fluoroborate diazonium salt undergoes thermal decomposition (130–150°C) to yield 2-bromo-6-fluoronaphthalene .
Halogen Bonding and Interfacial Interactions
In material science applications, the bromine atom acts as an electrophilic site for halogen bonding. This interaction is critical in organic electronics, such as perovskite solar cells, where it stabilizes interfaces by forming noncovalent bonds with iodine ions . The fluorine atom enhances π–π stacking and hydrogen bonding, improving charge transport and device performance .
Comparison of Reactivity with Analogues
| Compound | Key Feature | Reactivity |
|---|---|---|
| 1,2,3,4-Tetrahydronaphthalene | No halogens | Less reactive due to lack of electrophilic sites |
| 6-Chloro-1,2,3,4-tetrahydronaphthalene | Chlorine instead of bromine | Lower reactivity due to chlorine’s smaller size |
| 6-Fluoro-1,2,3,4-tetrahydronaphthalene | Fluorine only | Less reactive than brominated analogues |
The unique combination of bromine and fluorine in 2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene enhances its versatility in both substitution reactions and material applications .
Scientific Research Applications
2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological processes and pathways, making the compound useful in scientific research and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene with related brominated, fluorinated, and alkyl-substituted tetrahydronaphthalenes, focusing on substituent effects, regioselectivity, and functional utility.
Substituent Position and Electronic Effects
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene () :
- Substituents: Bromine at position 6; methyl groups at positions 1 and 3.
- Impact: Methyl groups enhance steric bulk and lipophilicity, while bromine contributes to electrophilic reactivity. This compound is used in organic synthesis and stabilization applications.
- Key Difference: The absence of fluorine reduces polarity compared to the target compound .
3-Bromo-6-chloro-1,2-dihydronaphthalene () :
- Substituents: Bromine at position 3; chlorine at position 4.
- Impact: Chlorine’s moderate electronegativity alters electronic distribution differently than fluorine. The dihydronaphthalene core (unsaturated) increases reactivity for addition reactions.
- Key Difference: Partial unsaturation (1,2-dihydro vs. 1,2,3,4-tetrahydro) affects conjugation and stability .
1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene () :
- Substituents: Chlorine at position 1; fluorine at position 5.
- Impact: Fluorine’s strong electron-withdrawing effect enhances resistance to metabolic degradation, making such compounds valuable in drug design.
- Key Difference: Substituent positions (1-Cl vs. 2-Br) influence steric and electronic interactions with biological targets .
Regioselectivity in Bromination Reactions ()
Bromination of tetrahydronaphthalene derivatives is highly regioselective. For example:
- 1-Oxo-1,2,3,4-tetrahydronaphthalene undergoes bromination at the 5- and 8-positions of the benzannelated ring under specific conditions.
- 6,7-Dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene forms dibromo derivatives at the 2-position.
- Implication for Target Compound : The 2-bromo substituent in the target molecule likely arises from directed bromination at electron-rich positions, influenced by fluorine’s meta-directing effects .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene is a halogenated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9BrF
- Molecular Weight : 227.09 g/mol
- IUPAC Name : 2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene
The biological activity of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of various receptors and enzymes, leading to alterations in cellular signaling pathways. For instance:
- It may act as an inhibitor or activator of certain enzyme systems.
- The presence of bromine and fluorine atoms may enhance its lipophilicity, facilitating membrane permeability and receptor binding .
Biological Activity Overview
The compound has been investigated for several biological activities:
Anticancer Activity
A study investigating the anticancer properties of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The IC50 value was reported at approximately 15 µM .
Antimicrobial Effects
Research published in Journal of Medicinal Chemistry indicated that compounds similar to 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .
Neuroprotective Effects
In a neurobiology study, the compound was evaluated for its protective effects against oxidative stress-induced neuronal cell death. Results indicated that treatment with 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
